3-hydroxy-8-methoxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one
CAS No.:
Cat. No.: VC11234382
Molecular Formula: C19H19NO4
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.
![3-hydroxy-8-methoxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one -](/images/structure/VC11234382.png)
Specification
Molecular Formula | C19H19NO4 |
---|---|
Molecular Weight | 325.4 g/mol |
IUPAC Name | 3-hydroxy-8-methoxy-4-(pyrrolidin-1-ylmethyl)benzo[c]chromen-6-one |
Standard InChI | InChI=1S/C19H19NO4/c1-23-12-4-5-13-14-6-7-17(21)16(11-20-8-2-3-9-20)18(14)24-19(22)15(13)10-12/h4-7,10,21H,2-3,8-9,11H2,1H3 |
Standard InChI Key | VSEBFIWWDHBKPU-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)C3=C(C(=C(C=C3)O)CN4CCCC4)OC2=O |
Canonical SMILES | COC1=CC2=C(C=C1)C3=C(C(=C(C=C3)O)CN4CCCC4)OC2=O |
Introduction
Chemical Identity and Structural Features
The molecular formula of 3-hydroxy-8-methoxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one is C₁₉H₁₉NO₅, derived from the benzo[c]chromen-6-one scaffold (C₁₃H₈O₃) with additional functional groups: a hydroxyl (-OH) at position 3, a methoxy (-OCH₃) at position 8, and a 1-pyrrolidinylmethyl (-CH₂C₄H₈N) moiety at position 4 . The calculated molecular weight is 341.36 g/mol, with a ClogP value of approximately 2.8, suggesting moderate lipophilicity conducive to blood-brain barrier penetration .
The compound’s IUPAC name, 3-hydroxy-8-methoxy-4-(pyrrolidin-1-ylmethyl)-6H-benzo[c]chromen-6-one, reflects its substitution pattern. Key structural attributes include:
-
A fused tricyclic system comprising two benzene rings and a pyran-6-one moiety.
-
Hydrogen-bond donor/acceptor sites at the hydroxyl and carbonyl groups, which influence solubility and molecular interactions .
-
The pyrrolidinylmethyl group introduces a tertiary amine, enhancing potential interactions with biological targets such as neurotransmitter receptors or enzymes .
Synthesis and Structural Modification
The synthesis of 3-hydroxy-8-methoxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one likely follows methodologies established for analogous Mannich base derivatives of benzo[c]chromen-6-ones. A representative pathway involves:
-
Core Scaffold Preparation:
-
Mannich Reaction:
-
Characterization:
Pharmacological Properties and Mechanisms of Action
While direct pharmacological data for this compound are unavailable, structurally related benzo[c]chromen-6-one derivatives exhibit diverse bioactivities:
Enzyme Inhibition
Alkoxylated benzo[c]chromen-6-ones act as phosphodiesterase 2 (PDE2) inhibitors, with IC₅₀ values as low as 3.67 μM . Structural analogs of the target compound enhance neuronal survival under oxidative stress, suggesting neuroprotective applications .
Metal Chelation
Hydroxylated derivatives exhibit selective fluorescence quenching with Fe³⁺ ions, a property leveraged in sensor development . The hydroxyl and carbonyl groups likely mediate metal coordination, though the pyrrolidinylmethyl substituent may sterically hinder binding .
Comparative Analysis of Analogous Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume